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molecular formula C2HClF2O B1333779 2,2-Difluoroacetyl chloride CAS No. 381-72-6

2,2-Difluoroacetyl chloride

Cat. No. B1333779
M. Wt: 114.48 g/mol
InChI Key: KURKJXZWCPWPFX-UHFFFAOYSA-N
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Patent
US08716526B2

Procedure details

A stainless steel reaction tube having an inner diameter of 23 mm and a length of 400 mm was packed with granular anhydrous calcium chloride (63 g, 120 cc; available from Junsei Chemical Co., Ltd. (particle size: about 2.5 to 3.5 mm)). While flowing nitrogen at 50 cc/min into the reaction tube, the reaction tube was heated at a setting temperature of 160° C. The flow of the nitrogen was stopped simultaneously with feeding the difluoroacetyl fluoride, which had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds). It was observed that a heat spot of 10 to 20° C. was generated in the vicinity of the inlet of the reaction tube and shifted toward the outlet of the reaction tube with the passage of time. The outlet gas was sampled and analyzed over time by the gas chromatograph. It was confirmed by the experimental results that difluoroacetyl chloride (DFAC) and difluoroacetyl fluoride (DFAF) were contained in the gas sample. The experimental results are graphed in FIG. 1.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4].[Cl-:7].[Ca+2].[Cl-]>>[F:1][CH:2]([F:6])[C:3]([Cl:7])=[O:4].[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4] |f:1.2.3|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)F
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds)
CUSTOM
Type
CUSTOM
Details
was observed that a heat spot of 10 to 20° C.
ALIQUOT
Type
ALIQUOT
Details
The outlet gas was sampled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)Cl)F
Name
Type
product
Smiles
FC(C(=O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08716526B2

Procedure details

A stainless steel reaction tube having an inner diameter of 23 mm and a length of 400 mm was packed with granular anhydrous calcium chloride (63 g, 120 cc; available from Junsei Chemical Co., Ltd. (particle size: about 2.5 to 3.5 mm)). While flowing nitrogen at 50 cc/min into the reaction tube, the reaction tube was heated at a setting temperature of 160° C. The flow of the nitrogen was stopped simultaneously with feeding the difluoroacetyl fluoride, which had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds). It was observed that a heat spot of 10 to 20° C. was generated in the vicinity of the inlet of the reaction tube and shifted toward the outlet of the reaction tube with the passage of time. The outlet gas was sampled and analyzed over time by the gas chromatograph. It was confirmed by the experimental results that difluoroacetyl chloride (DFAC) and difluoroacetyl fluoride (DFAF) were contained in the gas sample. The experimental results are graphed in FIG. 1.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4].[Cl-:7].[Ca+2].[Cl-]>>[F:1][CH:2]([F:6])[C:3]([Cl:7])=[O:4].[F:1][CH:2]([F:6])[C:3]([F:5])=[O:4] |f:1.2.3|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)F
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been obtained in Raw Material Preparation Example 1, into the reaction tube at a rate of 0.3 g/min (retention time: 66 seconds)
CUSTOM
Type
CUSTOM
Details
was observed that a heat spot of 10 to 20° C.
ALIQUOT
Type
ALIQUOT
Details
The outlet gas was sampled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)Cl)F
Name
Type
product
Smiles
FC(C(=O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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